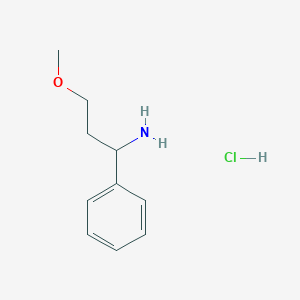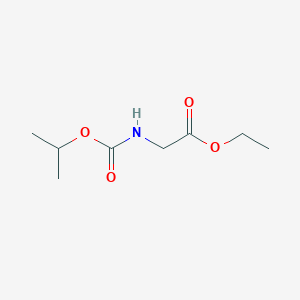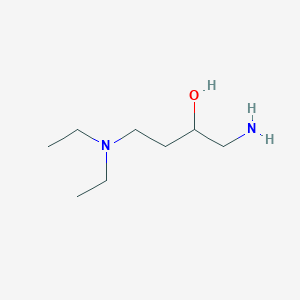![molecular formula C7H6BrN3O B14016619 3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine](/img/structure/B14016619.png)
3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound is characterized by a pyrazolo[1,5-A]pyrazine core with a bromine atom at the 3-position and a methoxy group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine typically involves the bromination of pyrazolo[1,5-A]pyrazine followed by methoxylation. One common method starts with the bromination of pyrazolo[1,5-A]pyrazine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The brominated intermediate is then subjected to methoxylation using sodium methoxide in methanol .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves controlling reaction temperatures, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography. The use of continuous flow reactors can also enhance the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions
3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or amines in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-4-methoxypyrazolo[1,5-A]pyrazine, while oxidation might produce a corresponding N-oxide derivative.
科学的研究の応用
3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery for various therapeutic targets.
作用機序
The mechanism of action of 3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets. The bromine and methoxy groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the derivatives formed from this compound .
類似化合物との比較
Similar Compounds
- 3-Bromo-4-methoxypyrazolo[1,5-A]pyridine
- 6-Bromo-4-methoxypyrazolo[1,5-A]pyridine-3-carbonitrile
- 3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine N-oxide
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both bromine and methoxy groups allows for versatile modifications, making it a valuable scaffold in medicinal chemistry .
特性
分子式 |
C7H6BrN3O |
|---|---|
分子量 |
228.05 g/mol |
IUPAC名 |
3-bromo-4-methoxypyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-6-5(8)4-10-11(6)3-2-9-7/h2-4H,1H3 |
InChIキー |
DNJQDQIKILSKKO-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=CN2C1=C(C=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1h)-one](/img/structure/B14016539.png)




![Tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate](/img/structure/B14016559.png)




![2-Amino-4-oxo-1,7-dihydro-4H-pyrimido[4,5-B][1,4]oxazine-6-carboxylic acid](/img/structure/B14016599.png)



